Superior I1-Imidazoline Receptor Selectivity Over α2-Adrenoceptors Compared to Clonidine
Rilmenidine hemifumarate exhibits high affinity and selectivity for I1-imidazoline binding sites (I1BS) over α2-adrenoceptors. In competition binding studies using rabbit renal proximal tubule cells, rilmenidine displayed a Ki of 7.1 ± 3.5 nM for I1BS, while its affinity for α2-AR was markedly lower with a Ki of 2,440 ± 322 nM [1]. In contrast, clonidine, a prototypical centrally-acting antihypertensive, showed a Ki of 58.2 ± 17.3 nM for I1BS and a Ki of 32 ± 12 nM for α2-AR, demonstrating its inability to discriminate between the two receptor types [1]. This translates to a 343-fold selectivity for I1BS over α2-AR for rilmenidine, compared to only a 1.8-fold selectivity for clonidine [1].
| Evidence Dimension | Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Ki(I1BS) = 7.1 ± 3.5 nM; Ki(α2-AR) = 2,440 ± 322 nM; I1/α2 Selectivity Ratio = 343-fold |
| Comparator Or Baseline | Clonidine: Ki(I1BS) = 58.2 ± 17.3 nM; Ki(α2-AR) = 32 ± 12 nM; I1/α2 Selectivity Ratio = 1.8-fold |
| Quantified Difference | Rilmenidine exhibits a 190-fold higher selectivity ratio (343-fold vs. 1.8-fold) for I1BS over α2-AR compared to clonidine. |
| Conditions | Competition binding assays using [3H]idazoxan (for I1BS) and [3H]rauwolscine (for α2-AR) in isolated rabbit kidney proximal tubule cells. |
Why This Matters
This high I1-selectivity is directly linked to a reduced incidence of α2-mediated side effects, making rilmenidine hemifumarate the preferred tool for studying I1-receptor mediated functions and for applications where minimizing α2-adrenergic effects is critical.
- [1] Gargalidis-Moudanos C, Remaury A, Pizzinat N, Parini A. Selectivity of rilmenidine for I1-imidazoline-binding sites in rabbit proximal tubule cells. J Cardiovasc Pharmacol. 1995;26 Suppl 2:S59-62. View Source
